molecular formula C9H10F3NO B2604397 3-[(2,2,2-Trifluoroethoxy)methyl]aniline CAS No. 117401-68-0

3-[(2,2,2-Trifluoroethoxy)methyl]aniline

Cat. No.: B2604397
CAS No.: 117401-68-0
M. Wt: 205.18
InChI Key: IQNICUMDZICMBN-UHFFFAOYSA-N
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Description

3-[(2,2,2-Trifluoroethoxy)methyl]aniline (CAS No. 117401-68-0) is an aromatic amine derivative with the molecular formula C₉H₁₀F₃NO and a molecular weight of 205.18 g/mol. Its structure consists of an aniline ring substituted at the 3-position with a methylene-linked 2,2,2-trifluoroethoxy group (-CH₂-O-CF₃). This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing trifluoroethoxy moiety, which enhances metabolic stability and bioavailability .

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxymethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)6-14-5-7-2-1-3-8(13)4-7/h1-4H,5-6,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNICUMDZICMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117401-68-0
Record name 3-[(2,2,2-trifluoroethoxy)methyl]aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,2,2-Trifluoroethoxy)methyl]aniline typically involves the reaction of aniline with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 3-[(2,2,2-Trifluoroethoxy)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-[(2,2,2-Trifluoroethoxy)methyl]aniline is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethoxy group imparts distinct chemical properties, making it valuable in the development of new materials and catalysts .

Biology: The compound is used in biological research to study the effects of trifluoroethoxy groups on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and other biochemical processes .

Medicine: In medicinal chemistry, 3-[(2,2,2-Trifluoroethoxy)methyl]aniline is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development .

Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of 3-[(2,2,2-Trifluoroethoxy)methyl]aniline involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-[(2,2,2-Trifluoroethoxy)methyl]aniline with key analogs, focusing on substituent positioning, molecular weight, and functional groups:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key References
3-[(2,2,2-Trifluoroethoxy)methyl]aniline 117401-68-0 C₉H₁₀F₃NO 205.18 3-(CH₂-O-CF₃)
3-(2,2,2-Trifluoroethoxy)aniline 1049756-13-9 C₈H₆F₃NO 205.13 3-O-CF₃
2-(2,2,2-Trifluoroethoxy)aniline 57946-60-8 C₈H₆F₃NO 205.13 2-O-CF₃
3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline N/A C₉H₅F₆NO 281.14 3-O-CF₃, 5-CF₃
2-Methyl-3-(2,2,2-trifluoroethoxy)aniline 1154909-68-8 C₉H₁₀F₃NO 205.18 2-CH₃, 3-O-CF₃
4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)aniline 946697-88-7 C₁₂H₁₆F₃NO₃ 279.26 4-polyether chain, 2-CF₃

Key Observations :

  • Substituent Position : The position of the trifluoroethoxy group significantly impacts electronic properties. For example, 2-substituted analogs (e.g., 2-(2,2,2-Trifluoroethoxy)aniline) exhibit steric hindrance, reducing reactivity compared to 3-substituted derivatives .
  • Molecular Weight : Derivatives with additional substituents (e.g., trifluoromethyl or polyether chains) show higher molecular weights, affecting solubility and pharmacokinetics .

Biological Activity

3-[(2,2,2-Trifluoroethoxy)methyl]aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-[(2,2,2-Trifluoroethoxy)methyl]aniline features a trifluoroethoxy group attached to an aniline structure. The presence of the trifluoroethoxy moiety significantly influences the compound's physicochemical properties and biological interactions.

The mechanism of action for 3-[(2,2,2-Trifluoroethoxy)methyl]aniline involves its interaction with various molecular targets, including enzymes and receptors. The trifluoroethoxy group enhances the compound's binding affinity and specificity towards these targets, which can lead to modulation of biochemical pathways. Preliminary studies suggest that this compound may act as an enzyme inhibitor or a signaling modulator in cellular processes.

Anticancer Properties

Research has indicated that compounds similar to 3-[(2,2,2-Trifluoroethoxy)methyl]aniline exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : Compounds with similar structures have shown IC50 values ranging from 1.48 µM to 68.9 µM against non-small cell lung carcinoma cell lines (A549 and NCI-H23) when evaluated for their anticancer activity .
  • Mechanisms of Action : These compounds may induce apoptosis and inhibit cell cycle progression, demonstrating their potential as anticancer agents .
Compound TypeCell LineIC50 (µM)
3-Methylbenzofuran DerivativesA5491.48 - 47.02
3-(Morpholinomethyl)benzofuransNCI-H230.49 - 68.9

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in critical biological pathways. The trifluoroethoxy group may enhance the compound's interaction with these enzymes, leading to significant inhibition rates that could be beneficial in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 3-[(2,2,2-Trifluoroethoxy)methyl]aniline:

  • Antiproliferative Activity : A study evaluated multiple derivatives against lung cancer cell lines and found that certain modifications significantly increased cytotoxicity compared to standard treatments like staurosporine .
  • Apoptosis Induction : Research demonstrated that specific derivatives could induce apoptosis in cancer cells, suggesting a mechanism through which these compounds exert their anticancer effects .
  • Enzyme Interaction Studies : Investigations into the interaction between these compounds and various enzymes have shown promising results in terms of binding affinity and inhibition efficacy.

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